2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrFNO3 and its molecular weight is 286.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound, (2- { [ (4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is reported to target aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .
Mode of Action
It’s known that many similar compounds interact with their targets by binding to the active site of the enzyme, inhibiting its function and leading to downstream effects .
Biochemical Pathways
If it targets aldose reductase like its similar compound, it may affect the polyol pathway, a secondary route of glucose metabolism .
Pharmacokinetics
A similar compound is reported to have high gastrointestinal absorption and is predicted to be able to cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
If it acts like its similar compound by inhibiting aldose reductase, it could potentially reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSERUWCULLPIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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